7-methoxy-3-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
Description
This compound belongs to the quinazolin-4-one class, characterized by a bicyclic aromatic system fused with a ketone group. The structure includes a 7-methoxy substituent on the quinazolinone core and a piperidin-4-ylmethyl group modified with a 3-methylbenzyl moiety. Such modifications are common in medicinal chemistry to enhance pharmacokinetic properties or target specificity, particularly in antimicrobial or CNS-targeting agents .
Properties
IUPAC Name |
7-methoxy-3-[[1-[(3-methylphenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17-4-3-5-19(12-17)14-25-10-8-18(9-11-25)15-26-16-24-22-13-20(28-2)6-7-21(22)23(26)27/h3-7,12-13,16,18H,8-11,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTDMSIRLGONLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to analogs with shared structural motifs or biological targets. Below is a detailed analysis:
Structural Analogues
Key Findings
Methoxy vs. Halogen Substituents: The 7-methoxy group may enhance metabolic stability compared to halogenated analogs (e.g., CDFII’s 5-fluoro), which are prone to oxidative metabolism .
Synthetic Challenges :
- The target compound’s synthesis likely follows reductive amination pathways similar to , but the absence of a pyrazole linker or SEM protection (as in ) simplifies purification.
Biological Relevance: While DMPI and CDFII exhibit MRSA synergy , the target compound’s quinazolinone core is more structurally aligned with kinase inhibitors (e.g., gefitinib analogs) than indole-based antimicrobials.
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